Isoquinolin-3-ylboronic acid

Übersicht

Beschreibung

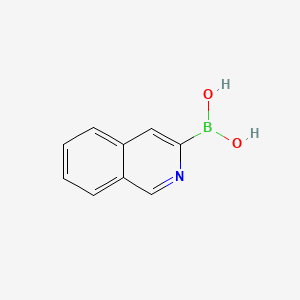

Isoquinolin-3-ylboronic acid is an organoboron compound that features a boronic acid group attached to the isoquinoline ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoquinolin-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of isoquinoline derivatives using boron reagents under palladium-catalyzed conditions. For instance, the reaction of isoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These typically involve optimizing reaction conditions to maximize yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Isoquinolin-3-ylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.

Oxidation: The major products are alcohols or ketones.

Substitution: The products vary based on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Discovery

Isoquinolin-3-ylboronic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the design of inhibitors for various diseases, including cancer. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activities against specific cancer cell lines, such as renal cancer and leukemia .

Case Study: HIPK2 Inhibitors

A study focused on the development of boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors highlighted the potential of this compound derivatives. The synthesized compounds showed promising anticancer properties, particularly in inhibiting fibrosis progression in kidney disease models . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the isoquinoline scaffold could enhance biological activity.

Organic Synthesis

Suzuki Coupling Reactions

this compound is commonly employed in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. This reaction allows for the formation of complex organic molecules by coupling aryl or vinyl halides with boronic acids . The efficiency of this compound in these reactions makes it a valuable reagent for synthesizing various biologically active compounds.

| Reaction Type | Purpose | Example Compounds |

|---|---|---|

| Suzuki Coupling | Forming carbon-carbon bonds | Aryl ethers, pharmaceuticals |

| Borylation | Introducing boron into organic molecules | Boron-containing heterocycles |

Material Science

This compound contributes to the development of advanced materials, particularly in polymer chemistry and nanotechnology. Its ability to form stable complexes with various substrates enhances the properties of polymers used in electronics and coatings .

Analytical Chemistry

In analytical applications, this compound is utilized for detecting and quantifying biomolecules. Its reactivity allows for the development of sensors and assays that can provide insights into clinical diagnostics and environmental monitoring .

Biochemistry

This compound is also significant in biochemistry for studying enzyme inhibitors. It aids researchers in understanding biochemical pathways and developing targeted therapies by acting as a probe for specific enzyme interactions .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Drug discovery, anticancer agents | Development of new therapeutics |

| Organic Synthesis | Suzuki coupling reactions | Formation of complex organic molecules |

| Material Science | Polymer development | Enhancing material properties |

| Analytical Chemistry | Detection of biomolecules | Clinical and environmental analysis |

| Biochemistry | Study of enzyme inhibitors | Understanding biochemical pathways |

Wirkmechanismus

The mechanism by which isoquinolin-3-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological systems, boronic acids can interact with active sites of enzymes, inhibiting their activity by forming reversible covalent bonds with serine or threonine residues .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Similar in reactivity but lacks the isoquinoline ring, making it less versatile in certain synthetic applications.

Pyridin-3-ylboronic Acid: Contains a pyridine ring instead of an isoquinoline ring, offering different electronic properties and reactivity.

Naphthalen-2-ylboronic Acid: Features a naphthalene ring, providing different steric and electronic characteristics.

Uniqueness: Isoquinolin-3-ylboronic acid is unique due to its isoquinoline ring, which imparts distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological targets .

Biologische Aktivität

Isoquinolin-3-ylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential applications in various fields, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BNO₂ and a molecular weight of 172.98 g/mol. The compound features a boronic acid functional group attached to an isoquinoline moiety, which contributes to its unique electronic properties and reactivity patterns. This structure allows it to participate in various chemical reactions, including Suzuki-Miyaura coupling, which is vital for constructing complex organic molecules.

The primary mechanism by which this compound exerts its biological effects is through the formation of stable complexes with various substrates. Notably, it acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis. This inhibition can lead to significant alterations in metabolic pathways, enhancing the compound's potential as a therapeutic agent.

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation. For instance, studies have shown that it induces DNA damage in cancer cells and promotes cell cycle arrest, particularly in renal cancer cell lines (Caki-1) with IC₅₀ values ranging from 204 to 309 nM .

- Enzyme Inhibition : The compound has been explored for its potential as a protease inhibitor. This property is significant in developing treatments for diseases where proteases play a pivotal role.

- Antibacterial Effects : Isoquinoline derivatives have demonstrated antibacterial activity against various pathogens. For example, isoquinoline-3-carboxylic acid (a related compound) has shown significant antibacterial effects against Ralstonia solanacearum .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Organoboron compound | Inhibits cytochrome P450 enzymes; antitumor activity |

| Quinolin-3-ylboronic acid | Quinoline derivative | Similar reactivity; distinct biological properties |

| Pyridin-3-ylboronic acid | Pyridine derivative | Different selectivity in biological assays |

| Phenylboronic acid | Acyclic compound | Lacks isoquinoline ring; less versatile |

Case Studies and Research Findings

- Antitumor Studies : A study evaluated the effects of this compound on renal cancer cells, revealing that the compound induced significant DNA damage and cell cycle arrest through upregulation of p-H2AX . The findings suggest that this compound could be a candidate for further development as an anticancer agent.

- Enzyme Interaction Studies : Research has demonstrated that this compound effectively inhibits specific proteases involved in various diseases, showcasing its potential utility in therapeutic applications targeting these enzymes.

Eigenschaften

IUPAC Name |

isoquinolin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZRIWMHMMZTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738997 | |

| Record name | Isoquinolin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-59-7 | |

| Record name | Isoquinolin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.